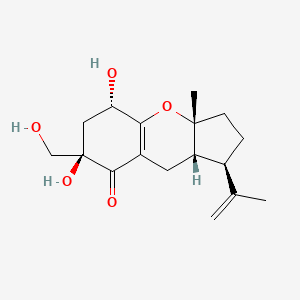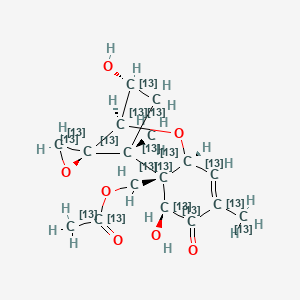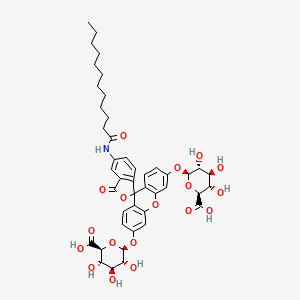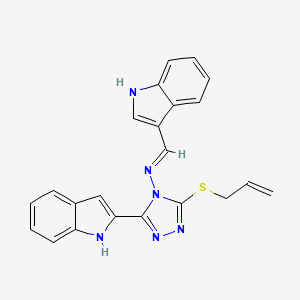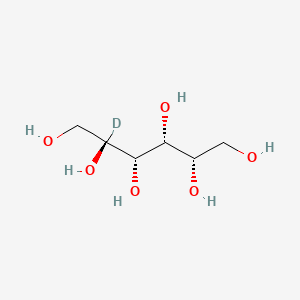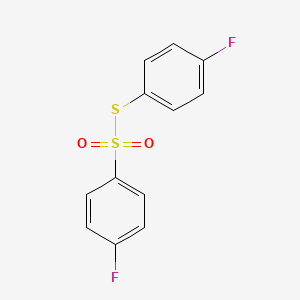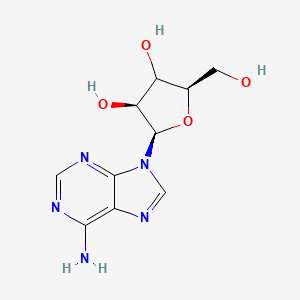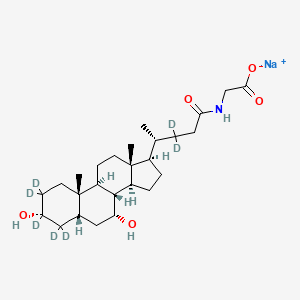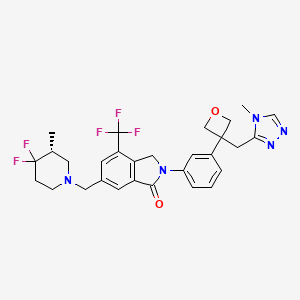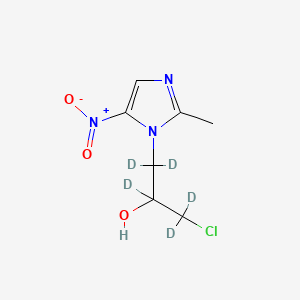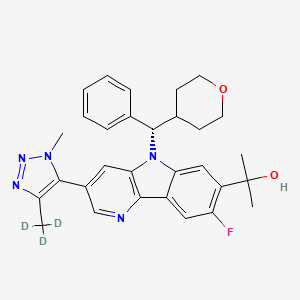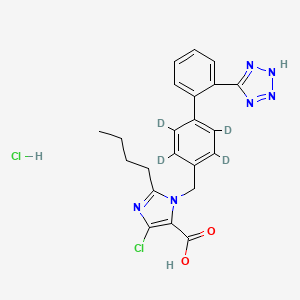![molecular formula C10H12N4O3S B12408333 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione is a purine derivative. It is structurally characterized by a purine ring attached to a ribose sugar moiety, with a thione group at the 6-position. This compound is known for its biological significance and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribose sugar moiety and the purine ring separately.
Glycosylation: The ribose sugar is glycosylated with the purine base under acidic conditions to form the nucleoside.
Thionation: The nucleoside is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thione group at the 6-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and thionation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding purine-6-thiol.
Substitution: The hydroxyl groups on the ribose moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Purine-6-thiol.
Substitution: Alkylated or acylated derivatives of the nucleoside.
Aplicaciones Científicas De Investigación
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and metabolism.
Pathways Involved: It can inhibit the activity of enzymes such as ribonucleotide reductase or DNA polymerase, leading to disruption of DNA synthesis and cell proliferation.
Comparación Con Compuestos Similares
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: can be compared with other similar compounds:
2-Thioadenosine: Similar structure but with a thione group at the 2-position.
6-Thioguanine: Another purine derivative with a thione group at the 6-position but different sugar moiety.
2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: Similar nucleoside structure but with an amino group instead of a thione group.
Uniqueness
The uniqueness of This compound lies in its specific thione substitution at the 6-position, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C10H12N4O3S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)/t5?,6-,7-/m1/s1 |
Clave InChI |
WACLJMMBCDNRJE-JXBXZBNISA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2NC=NC3=S |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


